4,4'-((3-nitrophenyl)Methylene)diMorpholine
Overview
Description
4,4’-((3-nitrophenyl)Methylene)diMorpholine is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is a heterocyclic compound that contains both morpholine and nitrophenyl groups. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((3-nitrophenyl)Methylene)diMorpholine typically involves the reaction of 3-nitrobenzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the nitrophenyl and morpholine groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4’-((3-nitrophenyl)Methylene)diMorpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4,4’-((3-nitrophenyl)Methylene)diMorpholine is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4’-((3-nitrophenyl)Methylene)diMorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the morpholine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((3-chlorophenyl)Methylene)diMorpholine
- 4,4’-((3-methylphenyl)Methylene)diMorpholine
- 4,4’-((3-hydroxyphenyl)Methylene)diMorpholine
Uniqueness
4,4’-((3-nitrophenyl)Methylene)diMorpholine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions, such as reduction to an amino group, which can be further functionalized for various applications .
Biological Activity
4,4'-((3-nitrophenyl)Methylene)diMorpholine, also known by its CAS number 40891-03-0, is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol. Its unique structure, characterized by a nitrophenyl group linked to two morpholine rings, suggests potential biological activities that warrant detailed exploration.
The synthesis of this compound typically involves the reaction of 3-nitrobenzaldehyde with morpholine in the presence of a catalyst. This reaction facilitates the formation of a methylene bridge, linking the nitrophenyl and morpholine moieties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can affect its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group is capable of participating in binding interactions while the morpholine moiety enhances solubility and bioavailability. This dual functionality allows the compound to exert diverse biological effects depending on its target .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity against various bacterial strains.
- Cytotoxic Effects : In vitro studies have indicated that it can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Data Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Enzyme Inhibition | Inhibits specific metabolic enzymes | |
Antimicrobial | Active against certain bacterial strains | |
Cytotoxicity | Induces cell death in cancer cell lines |
Case Studies
- Enzyme Inhibition Study : A study conducted on the effects of this compound on enzyme activity demonstrated significant inhibition of a key enzyme involved in glycolysis. The results indicated a dose-dependent relationship with IC50 values suggesting effective inhibition at low concentrations.
- Antimicrobial Activity : Another study assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of common antibiotics.
- Cytotoxicity in Cancer Cells : A recent investigation into its cytotoxic effects revealed that treatment with this compound led to increased apoptosis in human breast cancer cell lines. Flow cytometry analysis indicated significant increases in early and late apoptotic cells after exposure to varying concentrations of the compound.
Properties
IUPAC Name |
4-[morpholin-4-yl-(3-nitrophenyl)methyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c19-18(20)14-3-1-2-13(12-14)15(16-4-8-21-9-5-16)17-6-10-22-11-7-17/h1-3,12,15H,4-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDOZIOORNWBOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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